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Compound of Interest

Compound Name: (-)-Chelidonine

Cat. No.: B161839 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of

(-)-Chelidonine in biological samples. The methodologies outlined are crucial for

pharmacokinetic studies, toxicological assessments, and the overall development of

therapeutic agents derived from Chelidonium majus.

Introduction
(-)-Chelidonine is a prominent benzophenanthridine alkaloid isolated from Chelidonium majus

(greater celandine), a plant with a long history in traditional medicine. Its diverse

pharmacological activities, including anticancer and anti-inflammatory properties, have made it

a subject of significant research interest. Accurate quantification of (-)-Chelidonine in biological

matrices such as plasma and blood is fundamental to understanding its absorption, distribution,

metabolism, and excretion (ADME) profile, which is a critical component of preclinical and

clinical drug development.

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method for the sensitive and selective quantification of (-)-Chelidonine in rat plasma.

Additionally, general protocols for sample preparation are discussed, providing a

comprehensive guide for researchers in this field.
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The following tables summarize the performance characteristics of a validated LC-MS/MS

method for the simultaneous determination of five isoquinoline alkaloids, including (-)-
Chelidonine, in rat plasma.[1]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Analyte
Calibration Range
(ng/mL)

Correlation
Coefficient (r)

LLOQ (ng/mL)

(-)-Chelidonine 1.27 - 254 ≥ 0.9933 1.27

Protopine 1.25 - 250 ≥ 0.9933 1.25

Coptisine 0.492 - 98.4 ≥ 0.9933 0.492

Sanguinarine 0.197 - 39.4 ≥ 0.9933 0.197

Chelerythrine 0.246 - 49.2 ≥ 0.9933 0.246

Table 2: Accuracy and Precision

Analyte
Spiked
Concentration
(ng/mL)

Intra-day
Precision
(%RSD, n=6)

Inter-day
Precision
(%RSD, n=6)

Accuracy (%)

(-)-Chelidonine 2.54 9.8 11.2 -1.1

25.4 6.5 7.9 2.5

203.2 4.2 5.8 6.3

Data extracted from a study on the simultaneous determination of five isoquinoline alkaloids in

rat plasma[1]. The accuracy was reported to be between -6.3% and 9.3% and the precision

was less than 11.9% for all analytes[1].

Table 3: Pharmacokinetic Parameters of (-)-Chelidonine in Rats
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Parameter Value Unit

Tmax 0.58 ± 0.20 h

Cmax 16.2 ± 4.5 ng/mL

AUC(0-t) 38.6 ± 9.7 ng·h/mL

AUC(0-∞) 41.2 ± 10.8 ng·h/mL

t1/2 2.5 ± 0.6 h

Pharmacokinetic parameters were determined following intragastric administration of a

Chelidonium majus L. extract to rats[1].

Experimental Protocols
Bioanalytical Method for (-)-Chelidonine in Rat Plasma
by LC-MS/MS
This protocol is based on a validated method for the simultaneous quantification of five

isoquinoline alkaloids in rat plasma.[1]

3.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Thaw frozen rat plasma samples at room temperature.

Pipette 50 µL of the plasma sample into a clean microcentrifuge tube.

Add the internal standard solution (e.g., palmatine).

Acidify the plasma sample.

Add 1 mL of the extraction solvent mixture (ethyl acetate-dichloromethane, 4:1, v/v).

Vortex the mixture for 3 minutes.

Centrifuge at 13,000 rpm for 10 minutes.

Transfer the supernatant (organic layer) to a new tube.
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Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

Vortex for 1 minute.

Centrifuge at 13,000 rpm for 5 minutes.

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3.1.2. Chromatographic Conditions

LC System: Agilent 1200 series

Column: Diamonsil C18 (specific dimensions not provided in the source)

Mobile Phase: Isocratic elution with acetonitrile and water (containing formic acid to adjust

pH to 2.3) in a 30:70 (v/v) ratio[1].

Flow Rate: 0.4 mL/min

Column Temperature: Ambient

Injection Volume: 10 µL

3.1.3. Mass Spectrometric Conditions

Mass Spectrometer: Agilent 6410 triple quadrupole mass spectrometer

Ionization Source: Electrospray ionization (ESI) in positive ion mode

Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

(-)-Chelidonine: Specific m/z transitions need to be optimized for the instrument used.

Internal Standard (Palmatine): Specific m/z transitions need to be optimized for the

instrument used.
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Gas Temperature: 350°C

Gas Flow: 10 L/min

Nebulizer Pressure: 45 psi

Capillary Voltage: 4000 V

General Protocol for Sample Preparation: Protein
Precipitation (PPT)
Protein precipitation is a simpler and faster alternative to LLE for sample clean-up, though it

may be less effective at removing matrix interferences.

Pipette 100 µL of plasma or serum into a microcentrifuge tube.

Add 300 µL of cold acetonitrile or methanol (1:3 ratio).

Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the

precipitated proteins.

Carefully collect the supernatant and transfer it to a new tube.

The supernatant can be directly injected into the LC-MS/MS system or evaporated and

reconstituted in the mobile phase for concentration.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of (-)-Chelidonine
in biological samples using LC-MS/MS.

Caption: Workflow for (-)-Chelidonine quantification.
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While not directly related to its quantification, (-)-Chelidonine has been shown to induce

apoptosis in human pancreatic cancer cells through the p53 and GADD45A pathways. This

signaling cascade represents a key mechanism of its biological activity.

(-)-Chelidonine

p53 Upregulation

GADD45A Upregulation p21 Upregulation

Cleaved Caspase-3 Activation

Apoptosis

Click to download full resolution via product page

Caption: (-)-Chelidonine induced apoptosis pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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